molecular formula C14H13N B8155218 4-Phenylisoindoline

4-Phenylisoindoline

Cat. No.: B8155218
M. Wt: 195.26 g/mol
InChI Key: GDYYQOYNSGGAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylisoindoline is a nitrogen-containing heterocyclic compound that serves as a core structural motif for developing novel bioactive molecules. As part of the phenyl-substituted isoindoline family, this scaffold is of significant interest in medicinal chemistry and chemical biology for its potential in anticancer research . Scientific studies on closely related phenyl-substituted isoindolines have demonstrated potent antiproliferative activity against a panel of human tumor cell lines, with some derivatives showing a selective effect on HepG2 liver cancer cells at micromolar concentrations . The mechanism of action for these active compounds varies, with some inducing apoptosis (programmed cell death) and others triggering mitotic catastrophe in cancer cells . A key area of investigation is the interaction of such compounds with genetic material. Certain phenyl-substituted isoindolines are known to act as highly potent DNA intercalators, binding to DNA and disrupting its function, while others exhibit strong, sequence-selective DNA binding without intercalation . This makes the this compound structure a valuable precursor for synthesizing compounds to study DNA-targeting therapies. The synthesis of phenyl-substituted isoindolines is typically achieved through reactions starting from o-phthalaldehyde and substituted aromatic amines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-phenyl-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-5-11(6-3-1)13-8-4-7-12-9-15-10-14(12)13/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYYQOYNSGGAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of N-Phenylphthalimide with Aromatic Aldehydes

Substituted phenylisoindoline-1,3-diones are synthesized by condensing N-phenylphthalimide with aromatic aldehydes in glacial acetic acid under reflux. For instance, 2-(4-acetylphenyl)isoindoline-1,3-dione is obtained in 60–80% yield. Subsequent Claisen-Schmidt condensation with aldehydes (e.g., 4-hydroxybenzaldehyde) yields chalcone-functionalized isoindolines.

Example Reaction Scheme :

N-Phenylphthalimide+AldehydeAcOH, RefluxPhenylisoindoline-1,3-dione\text{N-Phenylphthalimide} + \text{Aldehyde} \xrightarrow{\text{AcOH, Reflux}} \text{Phenylisoindoline-1,3-dione}

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates condensation reactions. A 2015 study demonstrated that irradiating 2-(4-acetylphenyl)isoindoline-1,3-dione with aryl aldehydes in methanol containing NaOH at 180 W for 6–8 minutes achieves 85–90% yields, compared to 60–70% via conventional methods.

Ruthenium-Catalyzed Alkyne Cyclotrimerization

A regioselective approach involves ruthenium-catalyzed cyclotrimerization of alkynes to construct the isoindoline core. For example, RuCpCl(cod) catalyzes the trimerization of terminal alkynes in sustainable solvents like γ-valerolactone (GVL), yielding substituted isoindolinones with >80% regioselectivity.

Key Advantages :

  • Avoids toxic solvents (e.g., DMF).

  • Compatible with diverse substituents (e.g., ethoxy, methyl groups).

Reductive Amination of Isoindole Precursors

This compound can be synthesized via reductive amination of isoindole intermediates. A 2020 patent describes the hydrogenation of this compound-1-carboxamide derivatives using Pd/C under atmospheric H₂, achieving >95% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Pt/C Hydrogenation7589ModerateHigh (Pt usage)
Pd/C Flow System85–9294–99HighLow (solvent recycling)
Microwave Condensation85–9095HighModerate
Ru-Catalyzed Cyclo8090ModerateLow (green solvents)

Chemical Reactions Analysis

Types of Reactions: 4-Phenylisoindoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-phenylisoindole-1,3-dione.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products:

    Oxidation: 4-Phenylisoindole-1,3-dione.

    Reduction: Various reduced derivatives of this compound.

    Substitution: Functionalized derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
4-Phenylisoindoline serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.

Synthesis of Derivatives
The compound can undergo various reactions, including oxidation and reduction, leading to a range of functionalized derivatives. These derivatives can be optimized for desired chemical properties, making this compound a versatile starting material in organic synthesis.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit promising biological activities, including antimicrobial and anticancer properties. Studies have demonstrated that these derivatives can inhibit the growth of various pathogens and cancer cells, suggesting their potential as therapeutic agents.

Case Study: COVID-19 Protease Inhibitors
A study focused on 2-(4-(aminomethyl)phenyl)isoindoline-1,3-dione derivatives evaluated their efficacy against the main protease of SARS-CoV-2. Molecular docking studies revealed that these compounds could serve as potential inhibitors, showcasing the relevance of this compound derivatives in addressing viral infections .

Medicinal Applications

Pharmacophore Exploration
Ongoing research is investigating the potential of this compound as a pharmacophore in drug development. Its derivatives are being studied for their ability to interact with various molecular targets, which could lead to new therapeutic strategies for diseases such as cancer and viral infections .

Drug Design and Discovery
Molecular modeling techniques have been employed to predict the pharmacokinetic properties of this compound derivatives. These studies facilitate early drug discovery by forecasting biological activities and optimizing compound design for better efficacy and safety profiles .

Industrial Applications

Synthesis of Dyes and Pigments
In addition to its applications in pharmaceutical research, this compound is utilized in the synthesis of dyes and pigments. Its unique chemical structure imparts specific optical properties that are valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 4-Phenylisoindoline and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, certain derivatives may inhibit specific enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Structural Insights :

  • Electron Effects : Chlorine (4-chloroisoindoline) and hydroxy groups (5-hydroxyisoindoline-1,3-dione) alter electronic density, influencing reactivity and solubility. Phenyl and allyl groups enhance hydrophobicity .

Physicochemical Properties

Solubility and Stability

  • This compound : Predicted low water solubility due to the hydrophobic phenyl group; stable under inert conditions.
  • 4-Chloroisoindoline hydrochloride: Higher solubility in polar solvents (e.g., water, ethanol) due to ionic character; sensitive to moisture .
  • 5-Hydroxyisoindoline-1,3-dione : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen-bonding hydroxy and carbonyl groups .

Q & A

Q. What gaps exist in current this compound research, and how can they be addressed?

  • Methodological Answer : Prioritize understudied areas like metabolic stability (microsomal assays) or in vivo toxicity (zebrafish models). Collaborate with computational chemists to predict ADMET profiles. Secure funding via proposals emphasizing translational potential (NIH R21 grants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.